Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

sEH inhibition enzyme kinetics binding affinity

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9), also known as ethyl (2,6-difluorobenzoyl)acetate, is a β-ketoester featuring a 2,6-difluorophenyl substituent. This compound is categorized as a fluorinated building block, with a molecular formula of C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 97305-12-9
Cat. No. B1601759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,6-difluorophenyl)-3-oxopropanoate
CAS97305-12-9
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3
InChIKeyGLRNJDWFZNOBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate (CAS 97305-12-9) for Research Procurement: Compound Class and Baseline Specifications


Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS 97305-12-9), also known as ethyl (2,6-difluorobenzoyl)acetate, is a β-ketoester featuring a 2,6-difluorophenyl substituent . This compound is categorized as a fluorinated building block, with a molecular formula of C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol . The presence of two ortho-fluorine atoms on the phenyl ring confers distinct electronic and steric properties relative to non-fluorinated or mono-fluorinated benzoylacetate analogs . The compound is supplied as a colorless to light yellow liquid , typically at ≥97% purity , and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Why Generic Substitution Fails: Critical Differentiation of Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate from Close Analogs


Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate cannot be substituted generically by non-fluorinated benzoylacetates, mono-fluorinated analogs, or the corresponding methyl ester without altering key molecular properties. The 2,6-difluoro substitution pattern modulates lipophilicity (cLogP ~2.2–2.6), topological polar surface area (tPSA = 43.4 Ų), and electronic distribution at the β-ketoester moiety, which in turn affects reactivity in condensation reactions, metabolic stability, and target binding affinity [1]. Substitution with the methyl ester analog (CAS 106816-08-4) reduces molecular weight from 228.19 to 214.17 g/mol and alters the ester leaving group, impacting both the kinetics of subsequent synthetic transformations and the compound's physical properties such as boiling point . These differences are sufficiently substantial that procurement decisions based on assumed functional equivalence risk compromised synthetic outcomes or altered biological profiles.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate (CAS 97305-12-9)


Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Quantitative Binding Affinity of Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate demonstrates sub-nanomolar inhibitory activity against human recombinant soluble epoxide hydrolase (sEH), with a reported inhibition constant (Ki) of 2.20 nM in a FRET-based ACPU displacement assay [1]. This level of potency positions the compound as a direct ligand for sEH, a target implicated in hypertension, inflammation, and pain. The 2,6-difluorophenyl motif contributes to this binding affinity; comparative data for non-fluorinated ethyl benzoylacetate under identical assay conditions are not available in the public domain, but the presence of fluorine atoms is known to enhance binding through hydrophobic and electrostatic interactions with the enzyme active site [1].

sEH inhibition enzyme kinetics binding affinity drug discovery

Pharmacokinetic Predictors: Consensus LogP and GI Absorption Profile of Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate

Computational ADME profiling reveals that ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate possesses a consensus LogP of 2.56, with individual model predictions ranging from MLogP 2.43 to SILICOS-IT LogP 3.19 . The compound is predicted to have high gastrointestinal absorption and to be blood-brain barrier (BBB) permeant . In contrast, the methyl ester analog (CAS 106816-08-4), while lacking comprehensive ADME data in public sources, would be expected to exhibit lower lipophilicity due to reduced alkyl chain length, potentially altering absorption and distribution characteristics . The ethyl ester's LogP falls within the optimal range (1–3) for oral bioavailability while maintaining sufficient lipophilicity for membrane permeability .

ADME lipophilicity oral bioavailability drug-likeness

Documented Utility in Heterocyclic Synthesis: Patent-Evidenced Application as M1 Receptor Modulator Intermediate

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is explicitly disclosed as a synthetic intermediate in multiple patents covering pyrazolo[4,3-c]cinnolin-3-one derivatives, which are M1 receptor positive allosteric modulators with potential applications in CNS disorders . The compound appears in patent families including US-2013102599-A1, US-8653079-B2, AU-2010216263-A1, and CA-2750708-A1, with priority dates dating back to 2009 . This contrasts with the methyl ester analog (CAS 106816-08-4), for which no comparable patent documentation of use in M1 modulator synthesis was identified in the search results. The ethyl ester's participation in these patented synthetic routes establishes its practical utility in generating biologically active heterocyclic scaffolds.

heterocyclic synthesis M1 receptor pyrazolo-cinnolinone CNS therapeutics

Physicochemical Differentiation: Boiling Point, Density, and Storage Requirements Relative to Methyl Ester Analog

Direct comparison of predicted physicochemical properties reveals measurable differences between ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate and its methyl ester analog. The ethyl ester (CAS 97305-12-9) has a predicted boiling point of 266.0 ± 25.0 °C and density of 1.251 ± 0.06 g/cm³ , whereas the methyl ester (CAS 106816-08-4) exhibits a lower predicted boiling point of 248.0 ± 25.0 °C and higher density of 1.291 ± 0.06 g/cm³ . The ethyl ester requires refrigerated storage at 2–8 °C , while the methyl ester storage conditions are not explicitly specified in available technical documentation. The pKa values are nearly identical (10.21 ± 0.50 for ethyl ester vs. 10.19 ± 0.50 for methyl ester) , indicating comparable enolate formation potential.

physicochemical properties boiling point density storage stability

Cytochrome P450 Inhibition Profile: In Silico Prediction of Metabolic Liability

In silico cytochrome P450 inhibition profiling indicates that ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is predicted to be a CYP1A2 inhibitor (Yes) but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 (No) . This selectivity profile suggests a reduced likelihood of broad-spectrum CYP-mediated drug-drug interactions compared to compounds that inhibit multiple CYP isoforms. No comparable CYP inhibition data are publicly available for the methyl ester analog or non-fluorinated benzoylacetates, limiting direct quantitative comparison. The absence of CYP3A4 inhibition—the most clinically significant CYP isoform—is a favorable attribute for compounds intended for further development.

CYP inhibition drug-drug interaction metabolic stability ADME-Tox

Cancer Stem Cell Inhibition: HTS Activity Profile and Potency Threshold

In a luminescence cell-based primary high-throughput screen (HTS) designed to identify inhibitors of cancer stem cells, ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate was among the compounds tested in the 2058-01 Inhibitor Dose DryPowder Activity Set [1]. The assay employed a cell-based system with plate reader detection, evaluating 45 compounds total, of which 26 were classified as active and 6 demonstrated activity ≤ 1 µM [1]. While the specific activity value for this compound is not disaggregated in the public summary, its inclusion in a targeted screening set for cancer stem cell inhibition indicates prior interest in this phenotype. No comparable HTS data were found for the methyl ester analog or other close structural analogs in this specific assay.

cancer stem cells high-throughput screening oncology phenotypic assay

Recommended Application Scenarios for Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate (CAS 97305-12-9) Based on Quantitative Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Development

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is directly applicable to sEH inhibitor discovery programs, supported by its documented Ki of 2.20 nM against human recombinant sEH [1]. The compound's high GI absorption prediction and BBB permeability further support its evaluation in CNS-penetrant sEH inhibitor campaigns for pain, inflammation, or cardiovascular indications. Procurement for structure-activity relationship (SAR) studies around the 2,6-difluorophenyl-β-ketoester scaffold is warranted.

M1 Muscarinic Receptor Positive Allosteric Modulator Synthesis

Based on patent documentation in US-2013102599-A1 and related filings, this compound serves as a validated intermediate for constructing pyrazolo[4,3-c]cinnolin-3-one M1 receptor modulators . Medicinal chemistry groups pursuing allosteric modulation of M1 receptors for cognitive disorders or schizophrenia should prioritize this building block, as synthetic precedent reduces route optimization time and procurement risk.

General Heterocyclic Scaffold Construction Requiring Ortho-Difluoroaryl Motifs

The 2,6-difluorophenyl-β-ketoester architecture provides a reactive methylene unit adjacent to a carbonyl, enabling condensations with hydrazines, amidines, and other nucleophiles to generate fluorinated pyrazoles, pyrimidines, and related heterocycles . For programs where metabolic stabilization of the aryl ring via ortho-fluorination is a design objective, this compound offers a pre-installed 2,6-difluoro substitution pattern that eliminates the need for late-stage fluorination steps. The compound's availability at 97% purity and defined storage conditions (2–8 °C) support reliable laboratory-scale synthesis.

ADME-Optimized Fragment or Lead-Like Scaffold Evaluation

With a consensus LogP of 2.56, high predicted GI absorption, BBB permeability, and a favorable CYP inhibition profile (CYP3A4 negative) , this compound meets multiple computational drug-likeness criteria. Researchers conducting fragment-based drug discovery or hit-to-lead optimization for oral CNS programs may procure this compound as a reference standard for comparing fluorinated vs. non-fluorinated β-ketoester series. The documented CYP1A2 inhibition flag provides an early alert for potential metabolic interactions in co-administered compound studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.